

Application Notes and Protocols for the Synthesis of YCT529

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: YCT529
Cat. No.: B12399568

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Introduction

YCT529 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RAR- α), a nuclear receptor critically involved in spermatogenesis. By inhibiting RAR- α , **YCT529** disrupts the vitamin A signaling pathway essential for sperm production, leading to reversible male infertility. This compound is under investigation as a non-hormonal male contraceptive. These application notes provide detailed protocols for the synthesis of **YCT529** for research applications, along with relevant data and pathway information.

Chemical Information

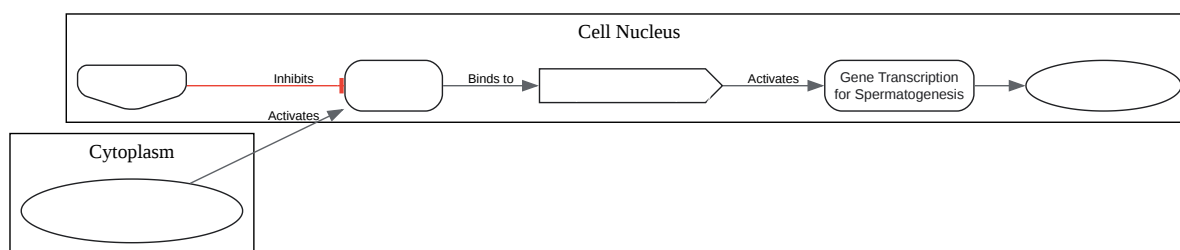
Property	Value
IUPAC Name	4-[5-[2,2-Dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid
Molecular Formula	C ₂₉ H ₂₅ NO ₃
Molar Mass	435.52 g/mol
CAS Number	2863670-66-8

Mechanism of Action

YCT529 functions by selectively blocking the retinoic acid receptor alpha (RAR- α). Retinoic acid, a metabolite of vitamin A, plays a crucial role in spermatogenesis by binding to RARs, which then regulate gene expression necessary for sperm development. **YCT529** competitively inhibits the binding of retinoic acid to RAR- α , thereby disrupting this signaling pathway and leading to a halt in sperm production. This mechanism is non-hormonal and has been shown to be reversible upon cessation of treatment.

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by **YCT529**.



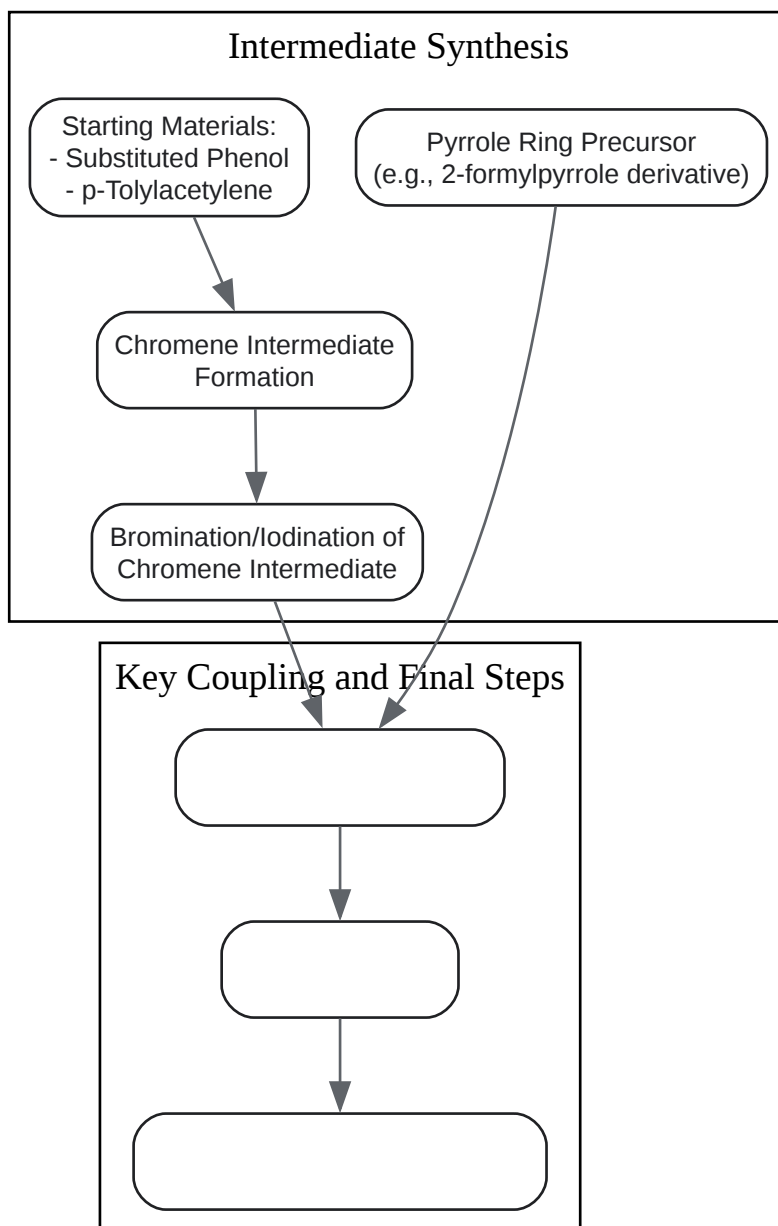
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Caption: Retinoic Acid Receptor Alpha (RAR- α) Signaling Pathway and Inhibition by **YCT529**.

Synthesis of YCT529

The synthesis of **YCT529** involves a multi-step process. The following protocol is a general guide based on synthetic strategies for similar compounds. Researchers should refer to the specific examples provided in U.S. Patent No. 11,780,828 for detailed experimental procedures.

Experimental Workflow



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Caption: General Synthetic Workflow for **YCT529**.

Detailed Protocol (General Method)

Step 1: Synthesis of the Chromene Intermediate

A substituted phenol is reacted with a propargyl alcohol derivative in the presence of a catalyst (e.g., a silver or gold salt) to form the chromene ring system. The specific starting materials will dictate the final substitution pattern on the chromene core.

Step 2: Halogenation of the Chromene Intermediate

The chromene intermediate is halogenated, typically brominated or iodinated, at the desired position for subsequent cross-coupling. This is often achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Step 3: Preparation of the Pyrrole-Benzoic Acid Moiety

A suitable pyrrole precursor, such as a 2-formylpyrrole derivative, is coupled with a boronic acid or ester derivative of benzoic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) via a Suzuki coupling reaction.

Step 4: Suzuki or Stille Coupling

The halogenated chromene intermediate is coupled with the pyrrole-benzoic acid moiety using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

Step 5: Ester Hydrolysis

The resulting ester is hydrolyzed to the carboxylic acid (**YCT529**) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (THF), methanol, and water.

Step 6: Purification and Characterization

The final product, **YCT529**, is purified by techniques such as column chromatography and/or recrystallization. The structure and purity should be confirmed by analytical methods including

^1H NMR, ^{13}C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes key quantitative data for **YCT529** based on preclinical studies.

Parameter	Value	Reference
RAR- α Antagonist Activity (IC ₅₀)	~5 nM	[Communications Medicine, 2025]
Selectivity for RAR- α over RAR- β/γ	>1000-fold	[Communications Medicine, 2025]
Efficacy in Preventing Pregnancy (mice)	99%	[YourChoice Therapeutics]
Reversibility of Contraceptive Effect (mice)	Fertility restored within 4-6 weeks	[YourChoice Therapeutics]

Safety and Handling

YCT529 is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer

This document is intended for informational and research purposes only and does not constitute a license to practice any patented inventions. The synthesis and use of **YCT529** may be covered by U.S. Patent No. 11,780,828 and other pending or issued patents. Researchers should ensure they have the necessary licenses and approvals before synthesizing or using this compound.

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